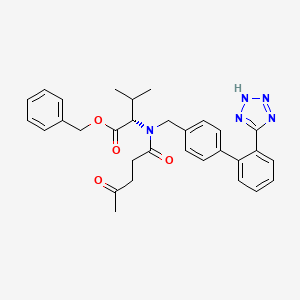

4-Oxo Valsartan Benzyl Ester

Übersicht

Beschreibung

4-Oxo Valsartan Benzyl Ester is a chemical compound with the molecular formula C31H33N5O4 and a molecular weight of 539.62 . It is also known as Benzyl N-(4-oxopentanoyl)-N-{[2’-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}valinate . This compound is an intermediate in the synthesis of valsartan metabolites .

Molecular Structure Analysis

The molecular structure of 4-Oxo Valsartan Benzyl Ester consists of 31 carbon atoms, 33 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms . The detailed structural analysis would require advanced computational chemistry tools and is beyond the scope of this response.Physical And Chemical Properties Analysis

4-Oxo Valsartan Benzyl Ester is a solid compound that is soluble in Dimethylformamide, Dimethyl Sulfoxide, and Methanol . It has a melting point of >114°C (lit.) (dec.) . The compound has a molecular weight of 539.62 and a molecular formula of C31H33N5O4 .Wissenschaftliche Forschungsanwendungen

1. Improved Manufacturing Process

Beutler et al. (2007) discussed a redesigned chemical process in valsartan manufacturing, notably in the synthesis steps involving benzyl esters. This improvement led to increased throughput and a shift to more environmentally friendly solvents in the production of valsartan (Beutler et al., 2007).

2. Hydrolysis Process Study

Ji Jiu-sheng (2012) investigated the hydrolysis debenzylation of valsartan benzyl ester. The study optimized process conditions to achieve high yields and purity of valsartan, highlighting the importance of factors like alkali concentration and reaction temperature (Ji Jiu-sheng, 2012).

3. Efficient Synthesis Approaches

Zhang et al. (2006) and Zhang et al. (2008) presented efficient and convergent synthesis methods for valsartan, incorporating techniques like palladium-catalyzed Suzuki coupling and saponification of methyl esters. These methods address drawbacks in previous synthesis approaches and are more suitable for industrial-scale production (Zhang et al., 2006); (Zhang et al., 2008).

4. Peptide Derivatives for Improved Absorption

Wu et al. (2012) synthesized esters and peptide derivatives of valsartan to increase its intestinal permeability. Their study found that these derivatives were better absorbed and had an extended half-life compared to valsartan, offering a promising direction for enhancing valsartan's pharmacokinetics (Wu et al., 2012).

5. Radioisotope Labelling for Research

Moenius et al. (2000) detailed the synthesis of C-14 labeled valsartan for research purposes. Incorporating radioisotopes into the valsartan molecule can be crucial for tracing and studying its pharmacological behavior (Moenius et al., 2000).

6. Continuous Flow Synthesis

Hiebler et al. (2019) reported an approach for the continuous synthesis of a valsartan precursor. This method involves a series of reactions, including N-acylation and methyl ester hydrolysis, carried out in a continuous flow process, which could significantly improve the efficiency of valsartan production (Hiebler et al., 2019).

7. Decarboxylative Biaryl Coupling

Goossen et al. (2007) presented a novel synthesis route for valsartan using decarboxylative biaryl coupling, offering economic and ecological benefits compared to traditional methods. This approach avoids the use of expensive organometallic reagents (Goossen et al., 2007).

Eigenschaften

IUPAC Name |

benzyl (2S)-3-methyl-2-[4-oxopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21,29H,13,18-20H2,1-3H3,(H,32,33,34,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWOKXTBXOXTP-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676087 | |

| Record name | Benzyl N-(4-oxopentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo Valsartan Benzyl Ester | |

CAS RN |

188240-32-6 | |

| Record name | Benzyl N-(4-oxopentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)